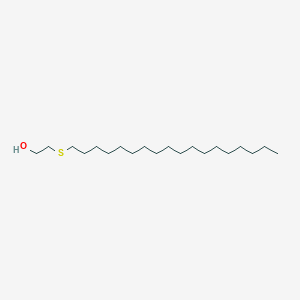
Ethyl N-(2,2-diethoxyethyl)-N-(3-hydroxy-2-nitrobenzoyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate typically involves multiple steps, including esterification, nitration, and amide formation. The process begins with the esterification of an appropriate carboxylic acid with ethanol under acidic conditions. This is followed by nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids. The final step involves the formation of the amide bond through a reaction with an appropriate amine under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its diverse functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester and amide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate can be compared with similar compounds such as:
Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]propanoate: Similar structure but with a propanoate ester group.
Methyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate: Similar structure but with a methyl ester group.
Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]butanoate: Similar structure but with a butanoate ester group.
These compounds share similar functional groups but differ in their ester chain length, which can influence their physical and chemical properties.
Eigenschaften
CAS-Nummer |
94295-86-0 |
|---|---|
Molekularformel |
C17H24N2O8 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitrobenzoyl)amino]acetate |
InChI |
InChI=1S/C17H24N2O8/c1-4-25-14(21)10-18(11-15(26-5-2)27-6-3)17(22)12-8-7-9-13(20)16(12)19(23)24/h7-9,15,20H,4-6,10-11H2,1-3H3 |
InChI-Schlüssel |
RQFKJDQJEKGECE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CN(CC(=O)OCC)C(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Cyclooctyloxy)methyl]oxirane](/img/structure/B14002510.png)




![Octanoic acid, 6,8-bis[(methylsulfonyl)oxy]-, methyl ester, (6S)-](/img/structure/B14002541.png)






![1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene](/img/structure/B14002582.png)
![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)
